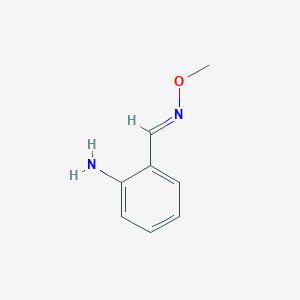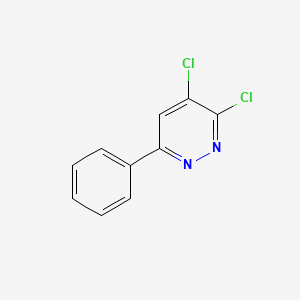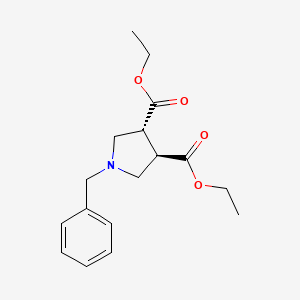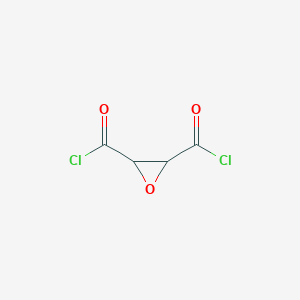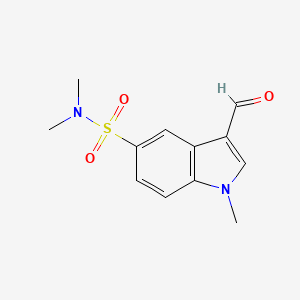
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide” is a chemical compound with the CAS Number: 120729-88-6 . It has a molecular weight of 266.32 . The compound is in solid form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide . The InChI code is 1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 266.32 . The InChI code is 1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Scientific Research Applications
Inhibition of Carbonic Anhydrases
Studies have identified derivatives of 1H-indole-5-sulfonamides as potent inhibitors of carbonic anhydrases (CAs), crucial for various physiological processes. For instance, certain sulfonamides have shown excellent inhibitory activity against mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273 from Mycobacterium tuberculosis, presenting a new avenue for antimycobacterial agents development with an alternate mechanism of action (Güzel et al., 2009). Additionally, similar compounds have been evaluated as inhibitors of both α- and β-class CAs from various species, including human isoforms and pathogenic bacteria and fungi, highlighting their broad-spectrum potential (Güzel et al., 2010).
Synthesis Methodologies
Research has also focused on the synthesis of derivatives, exploring the sulfonation of 1-phenylsulfonyl-1H-indoles to develop various sulfonamide derivatives. This process has been optimized to allow direct synthesis of the corresponding sulfonyl chlorides, which can be further modified to create a variety of biologically active compounds (Janosik et al., 2006).
Antimicrobial and Antitumor Potential
Several studies have examined the antimicrobial and antitumor activities of indole-based sulfonamides. For example, compounds displaying significant antibacterial and antifungal activities against a range of pathogens have been synthesized, indicating their potential as leads for the development of new antimicrobial agents (Chohan et al., 2010). Additionally, certain indolesulfonamide derivatives have been identified for their potent inhibition of tubulin polymerization, demonstrating significant antiproliferative activities against tumor cell lines and suggesting their use as antimitotic agents (Vicente-Blázquez et al., 2021).
properties
IUPAC Name |
3-formyl-N,N,1-trimethylindole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHONNRRTYNJBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

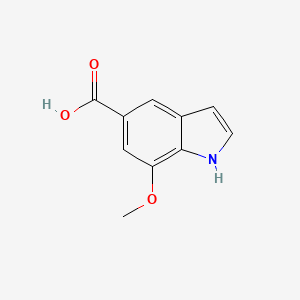
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)
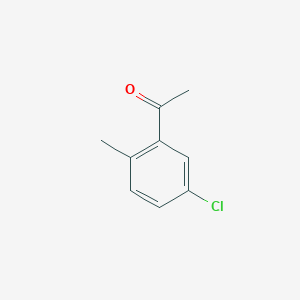
![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)
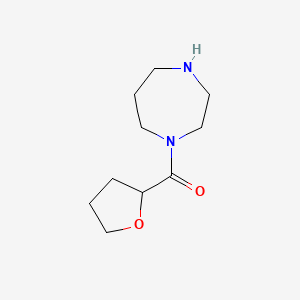
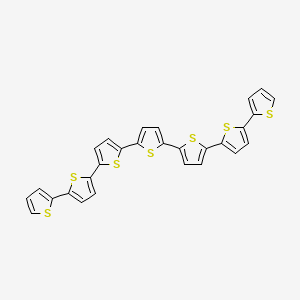
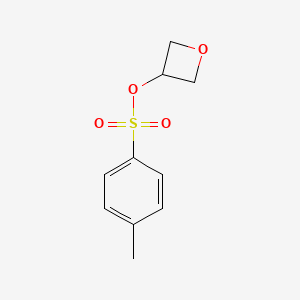
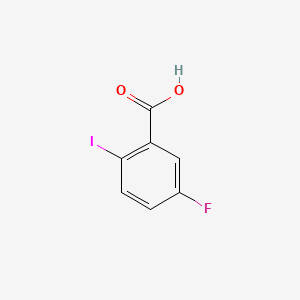
![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)
